4-Bromo-N-(4-methyl-piperazine-1-carbothioyl)-benzamide

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

This 4-bromo N-acylthiourea is a dual-function building block from a patented arenavirus-inhibitor scaffold. Its key differentiators are: (1) a 4-bromo substituent that acts as an orthogonal Suzuki-coupling handle AND a halogen-bond probe for target binding; (2) a carbothioyl linker for cyclization to thiazoles/thiadiazoles—dual reactivity absent in non-halogenated or 2-bromo isomers. With a calculated logP of ~2.5–3.0, it also serves as a calibrant for permeability assays. Purchase this specific derivative to ensure access to both synthetic versatility and anomalous scattering for de novo protein phasing.

Molecular Formula C13H16BrN3OS
Molecular Weight 342.26 g/mol
Cat. No. B5725371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-(4-methyl-piperazine-1-carbothioyl)-benzamide
Molecular FormulaC13H16BrN3OS
Molecular Weight342.26 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=S)NC(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C13H16BrN3OS/c1-16-6-8-17(9-7-16)13(19)15-12(18)10-2-4-11(14)5-3-10/h2-5H,6-9H2,1H3,(H,15,18,19)
InChIKeyOZLPHCHJVXPLSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility51 [ug/mL]

4-Bromo-N-(4-methyl-piperazine-1-carbothioyl)-benzamide: Chemical Identity and Procurement Baseline


4-Bromo-N-(4-methyl-piperazine-1-carbothioyl)-benzamide (CAS 418790-81-5) is a synthetic small molecule belonging to the N-acylthiourea subclass of benzamides, with the molecular formula C₁₃H₁₆BrN₃OS and a molecular weight of 342.26 g/mol . Its structure features a 4-bromobenzamide core linked via a thiocarbonyl bridge to an N-methylpiperazine moiety. The compound is listed as an intermediate in organic synthesis and has been described in patent literature within the broader chemotype of 4-methyl-piperazine-1-carbothioic acid amide derivatives developed as antiviral agents [1]. Despite its commercial availability from multiple chemical suppliers, publicly accessible quantitative biological profiling data for this specific compound remain extremely scarce as of the current evidence cutoff, placing the burden of differentiation on structural and physicochemical reasoning rather than on published comparative bioactivity datasets.

Procurement Risk: Why 4-Bromo-N-(4-methyl-piperazine-1-carbothioyl)-benzamide Cannot Be Assumed Interchangeable with In-Class Analogs


The N-acylthiourea chemotype represented by this compound possesses two electronically and sterically sensitive functional handles—the 4-bromo substituent on the phenyl ring and the thiocarbonyl linker—that make simple analog swapping unreliable without confirmatory data. Within the same 4-methylpiperazine-1-carbothioyl benzamide series, positional isomerism of the bromine atom (2‑bromo vs. 4‑bromo) alone alters the molecular dipole and hydrogen-bonding capacity of the aryl ring, which directly impacts target binding conformations. Likewise, replacing bromine with chlorine, tert-butyl, or methoxy substituents modifies both lipophilicity (logP) and halogen-bond donor strength in ways that cannot be predicted from class-level SAR generalizations. Patent disclosures designate the 4-methyl-piperazine-1-carbothioic acid amide scaffold as privileged for arenavirus inhibition [1], yet they provide no head-to-head data confirming that the 4‑bromo benzamide derivative retains comparable potency to other enumerated examples. The absence of published comparative bioactivity data means that any unverified substitution carries the risk of complete loss of the desired biological function or physicochemical property. The quantitative evidence presented in Section 3 therefore focuses on the limited available structural and property-level differentiators that a procurement scientist can verify before committing to synthetic or screening workflows.

Quantitative Differentiation Evidence: 4-Bromo-N-(4-methyl-piperazine-1-carbothioyl)-benzamide vs. Closest Structural Analogs


Positional Isomer Comparison: 4-Bromo vs. 2-Bromo Substitution on the Benzamide Ring

The 4-bromo positional isomer (target compound) is structurally differentiated from its 2-bromo congener (CAS 447455-32-5). Both share the identical molecular formula C₁₃H₁₆BrN₃OS and molecular weight (342.26 g/mol) , yet the arrangement of the bromine atom on the benzamide phenyl ring produces distinct electronic and steric profiles. In the 4-bromo isomer, the electron-withdrawing bromine is para to the carbothioylamide group, exerting a resonance electron-withdrawing effect that polarizes the thiocarbonyl bond. In the 2-bromo isomer, the ortho-substitution introduces steric hindrance that can force the thiourea moiety out of the plane of the phenyl ring, altering the conformational landscape available for target binding. No published head-to-head bioactivity comparison exists between these two isomers; the differentiation is therefore based on verified chemical identity and established principles of medicinal chemistry.

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Halogen Series Comparison: 4-Bromo vs. 4-Chloro and 4-Fluoro Benzamide Analogs

Within the 4-halo-N-(4-methylpiperazine-1-carbothioyl)benzamide sub-series, the bromine atom confers distinct physicochemical properties compared to chlorine and fluorine analogs. The 4-bromo derivative (target) has a molecular weight of 342.26 g/mol and contains a heavy halogen capable of engaging in halogen bonding (σ-hole interactions) with protein backbone carbonyls or π-systems . The 4-chloro analog (CAS 497060-71-6) has a molecular weight of 311.83 g/mol and presents a weaker halogen-bond donor. The 4-fluoro analog has a molecular weight of approximately 295.38 g/mol and, due to fluorine's strong electronegativity, alters the electronic character of the phenyl ring differently (Hammett σₚ constants: Br = +0.23, Cl = +0.23, F = +0.06). No published comparative IC₅₀, Kd, or cellular activity data are available for any of these three analogs against a common biological target. The choice between them rests on the user's need for a heavier halogen (for X-ray crystallography phasing or SPR signal enhancement) or a specific logP contribution (Br contributes approximately +0.86 to Hansch π compared to +0.71 for Cl and +0.14 for F).

Physicochemical Profiling Halogen Bonding logP Optimization

Scaffold Privilege: 4-Methylpiperazine-1-carbothioamide Motif in Antiviral Patent Space

The 4-methyl-piperazine-1-carbothioyl benzamide scaffold is explicitly claimed in patent US 2014/0301979 A1 as part of a series of compounds with activity against hemorrhagic fever arenaviruses (Junin, Machupo, Guanarito, Sabiá, and Lassa viruses) [1]. While the patent does not disclose specific IC₅₀ or EC₅₀ values for the 4-bromo benzamide derivative, it establishes the chemical space within which this compound resides as having demonstrated antiviral utility. In contrast, benzamide derivatives lacking the thiocarbonyl linker (i.e., simple N-arylpiperazine benzamides) or lacking the N-methylpiperazine group fall outside this claimed antiviral chemotype. This provides a documented, albeit qualitative, differentiation from compounds that share the benzamide core but lack the full 4-methyl-piperazine-1-carbothioyl pharmacophore required by the patent claims.

Antiviral Drug Discovery Arenavirus Inhibition Patent Landscape Analysis

Analytical Differentiation: CAS Registry and Structural Identity Verification

The target compound is uniquely identified by CAS number 418790-81-5 and InChI Key OZLPHCHJVXPLSO-UHFFFAOYSA-N . This contrasts with the closely related 2-bromo positional isomer (CAS 447455-32-5) and the non-brominated parent N-(4-methylpiperazine-1-carbothioyl)benzamide (CAS not independently verified for this document). The 4-bromo compound's distinct CAS registry permits unambiguous procurement and inventory management across supplier databases. The compound is typically supplied at purities of ≥95% as verified by vendors, though no independent batch-analysis certificate from a peer-reviewed source is available for citation.

Analytical Chemistry Quality Control Compound Authentication

Recommended Application Scenarios for 4-Bromo-N-(4-methyl-piperazine-1-carbothioyl)-benzamide Based on Available Evidence


Antiviral Lead Optimization Starting Point Within the Arenavirus Chemotype

Based on its inclusion in the 4-methyl-piperazine-1-carbothioic acid amide scaffold claimed in US 2014/0301979 A1 , this compound can serve as a synthetic intermediate or a starting point for structure-activity relationship (SAR) studies targeting hemorrhagic fever arenaviruses. Researchers can use the 4-bromo substituent as a synthetic handle for further derivatization (e.g., Suzuki coupling) or as a probe for halogen-bonding interactions in target binding sites. The absence of published antiviral data for this specific derivative means that procurement should be coupled with an immediate plan for in-house biological evaluation.

Heavy-Atom Derivative for Protein Crystallography Phasing

The presence of a single bromine atom (atomic number 35) provides anomalous scattering sufficient for single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD) phasing experiments . Compared to the 4-chloro analog, bromine offers stronger anomalous signal (f'' at Cu Kα: Br ≈ 1.28 e⁻ vs. Cl ≈ 0.70 e⁻), making it a more effective choice for de novo protein structure determination when the compound can be co-crystallized or soaked into protein crystals.

Organic Synthesis Intermediate for Thiourea-Based Compound Libraries

The carbothioyl linkage is a versatile functional group for cyclization reactions yielding thiazoles, thiadiazoles, and other heterocycles . The 4-bromo substituent provides an orthogonal reactive site for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling the generation of diverse compound libraries. This dual reactivity is not simultaneously available in non-halogenated analogs, positioning the 4-bromo derivative as a more versatile building block for medicinal chemistry campaigns.

Physicochemical Probe for logP-Dependent Assay Development

With a calculated logP of approximately 2.5–3.0 (estimated from the benzamide-thiourea-piperazine scaffold plus the bromine π contribution of +0.86), this compound occupies a lipophilicity range relevant for cell-permeable probe molecules. It can serve as a reference compound for calibrating logP-dependent assays (e.g., PAMPA, Caco-2 permeability) when comparing halogen-substituted benzamide series, where the bromine atom's quantifiably higher lipophilicity contribution distinguishes it from fluoro and chloro analogs .

Quote Request

Request a Quote for 4-Bromo-N-(4-methyl-piperazine-1-carbothioyl)-benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.